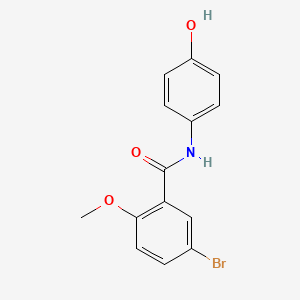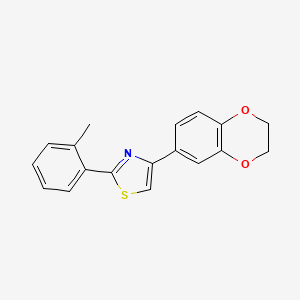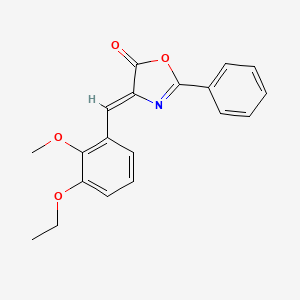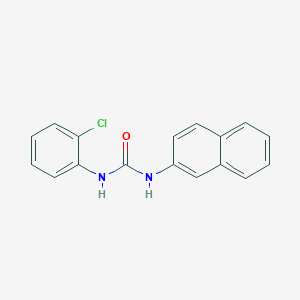![molecular formula C17H17FN2O2S B5796886 2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as 2-AOFA and belongs to the class of thioamides. It is a yellowish powder with a molecular weight of 424.49 g/mol.
作用机制
The mechanism of action of 2-AOFA is not fully understood. However, it is believed that the anticancer activity of 2-AOFA is due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-AOFA has been reported to inhibit the growth of cancer cells by inhibiting the expression of certain oncogenes.
The antiviral activity of 2-AOFA is believed to be due to its ability to inhibit viral replication. It has been suggested that 2-AOFA may inhibit viral replication by interfering with the viral polymerase or by inhibiting the expression of viral genes.
The anti-inflammatory activity of 2-AOFA is believed to be due to its ability to inhibit the production of inflammatory cytokines. It has been suggested that 2-AOFA may inhibit the production of inflammatory cytokines by inhibiting the activation of certain transcription factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-AOFA are not fully understood. However, it has been reported to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, 2-AOFA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the growth of cancer cells by inhibiting the expression of certain oncogenes.
In antiviral research, 2-AOFA has been shown to exhibit potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and herpes simplex virus. It is believed that the antiviral activity of 2-AOFA is due to its ability to inhibit viral replication.
In anti-inflammatory research, 2-AOFA has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has been suggested that 2-AOFA may be a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using 2-AOFA in lab experiments is its potential as a therapeutic agent. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
However, one of the limitations of using 2-AOFA in lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo and may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the research on 2-AOFA. One potential direction is the development of new drugs based on the structure of 2-AOFA. This could involve modifying the structure of 2-AOFA to improve its solubility and effectiveness as a therapeutic agent.
Another potential direction is the investigation of the mechanism of action of 2-AOFA. This could involve studying the interaction of 2-AOFA with cellular targets and identifying the pathways through which it exerts its therapeutic effects.
Finally, future research could focus on the in vivo efficacy of 2-AOFA. This could involve testing the effectiveness of 2-AOFA in animal models of cancer, viral infections, and inflammatory diseases.
合成方法
The synthesis of 2-AOFA involves the reaction between 2-(chloroacetyl) benzoic acid and N-(3-fluoro-2-methylphenyl) aniline in the presence of sodium sulfide. This reaction produces 2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide as the final product. This method is reported to have a yield of approximately 75%.
科学研究应用
2-AOFA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, 2-AOFA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the growth of cancer cells by inhibiting the expression of certain oncogenes.
In antiviral research, 2-AOFA has been shown to exhibit potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and herpes simplex virus. It is believed that the antiviral activity of 2-AOFA is due to its ability to inhibit viral replication.
In anti-inflammatory research, 2-AOFA has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has been suggested that 2-AOFA may be a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-[2-(3-fluoro-2-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-12-14(18)8-5-9-15(12)20-17(22)11-23-10-16(21)19-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQFSLFFAIGUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)
![4-{[2-(benzyloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5796852.png)
![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)


![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)